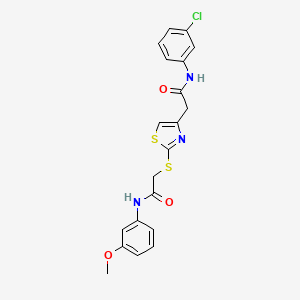
N-(3-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings, including structure-activity relationships (SAR), mechanisms of action, and in vitro studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H18ClN3O2S. The compound features a thiazole ring, which is often associated with various biological activities, including anticancer effects. The presence of the methoxy and chlorophenyl groups enhances its pharmacological profile.
Research indicates that compounds containing thiazole moieties exhibit diverse mechanisms of action, primarily through the inhibition of key enzymes and pathways involved in cancer cell proliferation. For instance, thiazole derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2) and AKT signaling pathways, leading to apoptosis in cancer cells .
In Vitro Studies
Several studies have evaluated the anticancer activity of thiazole derivatives similar to this compound. For example:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer), with IC50 values indicating effective inhibition of cell growth. For instance, derivatives with similar structures showed IC50 values ranging from 1.61 to 3.12 µM against these cell lines .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with thiazole derivatives resulted in cell cycle arrest at the S phase, followed by caspase-mediated apoptosis. This suggests that this compound may induce programmed cell death through similar pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Thiazole derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is often linked to their structural features:
- Thiazole Ring : Essential for anticancer activity; modifications can enhance or reduce efficacy.
- Substituents on Aromatic Rings : Electron-donating groups (like methoxy) generally improve activity by stabilizing the molecule or enhancing interactions with biological targets .
Case Studies
- Case Study 1 : A study on a series of thiazole derivatives showed that introducing an electron-withdrawing group at specific positions significantly increased cytotoxicity against cancer cell lines, suggesting that careful modification can yield more potent compounds .
- Case Study 2 : Another investigation focused on the apoptotic effects of thiazole derivatives indicated that compounds with a specific arrangement of substituents led to enhanced binding affinity for VEGFR-2, correlating with increased antiproliferative activity .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-27-17-7-3-6-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-5-2-4-13(21)8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPFLVVNCGBTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














